molecular formula C17H20N4O3 B6979694 4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide

4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide

Cat. No.: B6979694
M. Wt: 328.4 g/mol
InChI Key: AFEZCVLXIBZHSU-UHFFFAOYSA-N
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Description

4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide: . This compound features a naphthalene ring system with a methoxy group and a pyrazole ring, making it a subject of interest for its unique chemical properties and biological activities.

Properties

IUPAC Name

4-[(7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-21-9-14(15(20-21)16(18)22)19-17(23)12-5-3-4-10-6-7-11(24-2)8-13(10)12/h6-9,12H,3-5H2,1-2H3,(H2,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEZCVLXIBZHSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)N)NC(=O)C2CCCC3=C2C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide typically involves multiple steps, starting with the preparation of the tetrahydronaphthalene core. One common approach is to start with 1,2,3,4-tetrahydronaphthalene and introduce the methoxy group at the 7-position through a Friedel-Crafts alkylation reaction

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often employing continuous flow chemistry techniques to streamline the synthesis.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The methoxy group can be oxidized to a hydroxyl group under certain conditions.

  • Reduction: : The carbonyl group can be reduced to an alcohol.

  • Substitution: : The pyrazole ring can undergo substitution reactions, where different functional groups can replace hydrogen atoms.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

  • Substitution: : Reagents such as halogens (e.g., chlorine, bromine) and strong acids (e.g., hydrochloric acid) are often used.

Major Products Formed

  • Oxidation: : Formation of 7-hydroxy-1,2,3,4-tetrahydronaphthalene.

  • Reduction: : Formation of 7-methoxy-1,2,3,4-tetrahydronaphthalene-1-ol.

  • Substitution: : Formation of various substituted pyrazoles depending on the reagent used.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.

  • Biology: : It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: : Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of various diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-[(7-Methoxy-1,2,3,4-tetrahydronaphthalene-1-carbonyl)amino]-1-methylpyrazole-3-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the methoxy group and the pyrazole ring. Similar compounds include:

  • Indole derivatives: : These compounds share the indole ring system and exhibit various biological activities.

  • Naphthalene derivatives: : Compounds with similar naphthalene cores but different substituents.

  • Pyrazole derivatives: : Other pyrazole-based compounds with different functional groups.

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